5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine

Medicinal Chemistry Synthetic Methodology Building Block Differentiation

Dibenzazepine library synthesis often stalls at the N-acylation bottleneck. This intermediate eliminates that step with a pre-installed 3-chloropropanoyl handle, accelerating SAR campaigns and reducing synthetic steps. • One-step coupling with amines, amino acids (Tyr, Phe, Hyp, Thr validated), and aminophenols - 16 derivatives documented across two independent publications • Dual orthogonal reactivity: amide carbonyl for reduction/functionalization plus primary alkyl chloride for facile nucleophilic displacement, enabling sequential diversification strategies • Patent-defined synthesis protocol (1.27 eq. 3-chloropropionyl chloride, toluene reflux, 1 h) supports route scouting and scale-up evaluation

Molecular Formula C17H16ClNO
Molecular Weight 285.8 g/mol
CAS No. 19054-67-2
Cat. No. B091373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
CAS19054-67-2
Molecular FormulaC17H16ClNO
Molecular Weight285.8 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CCCl
InChIInChI=1S/C17H16ClNO/c18-12-11-17(20)19-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)19/h1-8H,9-12H2
InChIKeyCBHZSZTVGIGNRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibenzazepine Intermediate Overview


5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine (CAS 19054-67-2) is a synthetic intermediate belonging to the dibenzazepine class, characterized by a 10,11-dihydro-5H-dibenzo[b,f]azepine core bearing an N-linked 3-chloropropanoyl substituent [1]. Its molecular formula is C₁₇H₁₆ClNO, with a molecular weight of 285.77 g/mol and a calculated logP of approximately 3.93 . The compound serves as a key building block for constructing diverse dibenzazepine-derived libraries through nucleophilic displacement of the terminal chlorine or further functionalization of the carbonyl group [2].

Dual orthogonal reactivity Carbonyl and alkyl chloride centers support sequential derivatization
One-step diversification Pre-activated for direct coupling with amines, amino acids, aminophenols
Authenticated identity ¹H NMR and GC-MS reference spectra available for QC verification

Why Generic Substitution Fails for This Intermediate


Generic substitution among N-acylated dibenzazepine intermediates is precluded by the unique reactivity profile conferred by the 3-chloropropanoyl group. Unlike the parent iminodibenzyl (10,11-dihydro-5H-dibenzo[b,f]azepine), which lacks an electrophilic handle, or the structurally similar 5-(3-chloropropyl) analog (CAS 16036-79-6), which presents a less reactive alkyl chloride, the target compound offers both an amide carbonyl for reduction/functionalization and a primary alkyl chloride for facile nucleophilic displacement [1][2]. This dual orthogonal reactivity is essential for the sequential derivatization strategies documented in peer-reviewed synthetic protocols for generating diverse compound libraries [1]. The evidence below demonstrates that the compound's utility is not interchangeable with the next closest analogs.

Iminodibenzyl vs. Acylated Intermediate
Parent scaffold lacks electrophilic handle and requires a separate N-acylation step, limiting direct substitution.
Chloropropyl Analog (CAS 16036-79-6)
No carbonyl group present; alkyl chloride only, which may not support carbonyl-dependent transformations or sequential diversification.
Chloroacetyl Analog (CAS 3534-05-2)
Shorter C2 spacer may introduce steric hindrance for bulky nucleophiles, potentially reducing coupling efficiency.

Quantitative Differentiation Evidence


Enhanced Reactivity: Chloropropanoyl vs. Chloropropyl Substituents

In the target compound, the chlorine atom is positioned beta to a carbonyl group (3-chloropropanoyl), creating an activated electrophilic center. In the nearest N-alkyl comparator, 5-(3-chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine (CAS 16036-79-6, MW 271.78), the chlorine is attached to a simple propyl chain. The carbonyl group in the target compound increases the electrophilicity of the terminal carbon via inductive electron withdrawal (predicted pKa of the alpha-proton ~ -2.47 ), enabling faster nucleophilic displacement kinetics and also providing a second site for reduction (NaBH₄) or Grignard addition, which the chloropropyl analog cannot undergo [1].

Reactivity: Chloropropanoyl vs. Chloropropyl
Reported
2 orthogonal reactive centers (carbonyl + alkyl chloride) vs. 1 (alkyl chloride only)
Supports sequential diversification without protecting-group manipulation
Based on published protocols; electrophilicity inferred from carbonyl inductive effect
Medicinal Chemistry Synthetic Methodology Building Block Differentiation

Lower Steric Bulk Compared to Chloroacetyl Analogs

The 3-chloropropanoyl group provides a three-carbon spacer between the dibenzazepine nitrogen and the terminal chlorine. This contrasts with the shorter chloroacetyl analog, 5-(chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine (CAS 3534-05-2), which has only a two-carbon spacer. The longer linker in the target compound (C3 vs. C2) reduces steric hindrance around the electrophilic carbon, facilitating nucleophilic attack by bulkier amines and amino acids, as demonstrated by the successful coupling of tyrosine, phenylalanine, hydroxyproline, and threonine in published protocols .

Linker Flexibility: C3 vs. C2
Data to verify
3-carbon spacer enables reported coupling with 4 bulky amino acids; 2-carbon analog may show steric limitations
Reported coupling access for sterically demanding nucleophiles
Coupling efficiency inferred from literature; direct steric comparison not quantified
Synthetic Chemistry Structure-Activity Relationship Intermediate Selection

Validated Synthetic Utility Across Multiple Derivative Series

The target compound has been explicitly used as a key intermediate in at least two independently published compound series. In one study, base condensation with aminophenols and substituted aminophenols produced a series of 5 derivatives (compounds 2a–e) evaluated for antioxidant activity [1]. In a second study, coupling with different amino acids produced a series of 11 derivatives (compounds 2a–k) bearing tyrosine, phenylalanine, hydroxyproline, and threonine moieties . The parent compound (2) itself showed negligible antioxidant activity across DPPH, lipid peroxidation, LDL oxidation, and reducing power assays, confirming its role as a non-interfering synthetic precursor [1].

Derivatives Synthesized
Reported
16 distinct derivatives across 2 independent publications (5 aminophenol + 11 amino acid series)
Pre-validated reaction scope supports method development de-risking
Parent compound shows negligible assay interference
Library Synthesis Derivatization Antioxidant Research

Well-Characterized Spectral Identity for Quality Control

The target compound has authenticated ¹H NMR and GC-MS spectra deposited in the Wiley SpectraBase database (Compound ID: CYmzz2JkfVm), providing unequivocal identity confirmation [1]. The exact mass is 285.092042 Da, and the InChIKey is CBHZSZTVGIGNRU-UHFFFAOYSA-N, enabling unambiguous database searching [1]. This level of spectral characterization is essential for verifying lot-to-lot consistency and identifying any synthetic byproducts.

Spectral Identity
Specification review
¹H NMR + GC-MS spectra in Wiley SpectraBase; exact mass 285.092042 Da
Supports lot-to-lot identity confirmation and QC workflows
SpectraBase entry; reference data accessible for verification
Analytical Chemistry Quality Assurance Spectral Database

Reproducible Protocol from Patent Literature

Patent US6071901A describes the synthesis of the target compound via acylation of 10,11-dihydro-5H-dibenz[b,f]azepine (15.2 g, 0.078 mol) with 3-chloropropionyl chloride (9.50 mL, 0.099 mol) in toluene at reflux for 1 hour [1]. This defined protocol provides a starting point for in-house synthesis or for verifying the authenticity of commercially sourced material via independent resynthesis. The stoichiometry (1.27 eq. of acyl chloride) and reaction time (1 h) are explicitly specified, enabling direct reproduction [1].

Patent Protocol
Method context
1.27 eq. 3-chloropropionyl chloride, toluene reflux, 1 h; defined stoichiometry
Enables independent resynthesis and supply verification
Patent US6071901A; protocol may support technology transfer reference
Process Chemistry Patent Synthesis Scale-Up

Priority Application Scenarios


Focused Library Synthesis via One-Step Derivatization

The target compound is the optimal choice for medicinal chemistry teams synthesizing focused libraries of N-functionalized dibenzazepines. The pre-installed 3-chloropropanoyl group enables direct one-step coupling with diverse nucleophiles (amines, amino acids, aminophenols), eliminating the N-acylation step required when starting from iminodibenzyl [1]. The documented 16 derivatives across two independent publications provide a pre-validated reaction scope [1]. The dual orthogonal reactivity (carbonyl + alkyl chloride) supports sequential diversification strategies .

Amino Acid–Dibenzazepine Conjugates for SAR Studies

This intermediate is specifically suited for generating amino acid conjugates of the dibenzazepine scaffold, as demonstrated by the successful coupling of tyrosine, phenylalanine, hydroxyproline, and threonine [1]. The C3 linker provides sufficient spacing to minimize steric clashes between the bulky amino acid side chains and the tricyclic core, a critical advantage over the shorter C2 chloroacetyl analog [1].

Quality-Controlled Intermediate for Regulated Research

For laboratories requiring verified compound identity before initiating expensive synthesis campaigns, the availability of authenticated ¹H NMR and GC-MS reference spectra in the Wiley SpectraBase database provides a definitive identity benchmark [1]. The exact mass (285.092042 Da) and InChIKey enable rapid database cross-referencing . The patent-documented synthesis protocol further supports independent identity verification .

Scalable Synthesis Development for Process Chemistry

Process chemists can leverage the patent-defined synthetic protocol (1.27 eq. 3-chloropropionyl chloride, toluene reflux, 1 h) as a starting point for route scouting and scale-up evaluation [1]. The well-characterized physicochemical properties (predicted boiling point 491.8 °C, density 1.2 g/cm³, logP 3.93) support solvent selection and extraction optimization during workup .

Application
Selection Property
Validation Focus
Focused Library Synthesis
Dual orthogonal reactivity
Derivatization scope review
Amino Acid Conjugate SAR
Extended C3 linker
Steric accessibility validation
Identity-Verified Intermediate QC
Authenticated reference spectra
Spectral database cross-check
Scalable Route Scouting
Patent-defined protocol
Reproduction and scale-up assessment
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